3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one - 926218-64-6

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-2914400
CAS Number: 926218-64-6
Molecular Formula: C9H7N3O3S
Molecular Weight: 237.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one

Compound Description: 2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one is a product of the condensation reaction between 4-oxo-3,4-dihydroquinazoline-2-yl-sulfanyl)-acetic acid and anthranilamide. This compound serves as a precursor for synthesizing 2-(4-oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one. []

Relevance: This compound shares the core quinazolin-4-one structure with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. Additionally, both compounds feature a sulfur atom at the 2-position of the quinazolinone ring, although the specific substituent on the sulfur differs. []

2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one

Compound Description: 2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfinylmethyl)-3H-quinazolin-4-one is a novel compound synthesized by oxidizing 2-(4-Oxo-3,4-dihydroquinazolin-2-ylsulfanylmethyl)-3H-quinazolin-4-one using sodium hypochlorite in an alkaline medium. []

Relevance: Similar to the previous compound, this molecule shares the quinazolin-4-one core with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. Both also contain a sulfur substituent at the 2-position, though this compound has a sulfinyl group instead of a sulfanyl group. []

(E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b)

Compound Description: (E)-3-(2-Ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide is a potent histone deacetylase 6 (HDAC6) inhibitor with an IC50 value of 8 nM. [] It was designed and synthesized as part of a study focusing on quinazolin-4-one derivatives as selective HDAC6 inhibitors for potential treatment of Alzheimer's disease. It has shown promising results in vitro, inducing neurite outgrowth, enhancing synaptic activities, and decreasing zinc-mediated β-amyloid aggregation. []

Relevance: This compound, while possessing variations in substituents at positions 2, 3, 6, and 7, shares the core quinazolin-4-one structure with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. []

N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide (3f)

Compound Description: N-Hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydro-quinazolin-7-yl)-acrylamide is another potent and selective HDAC6 inhibitor with an IC50 value of 29 nM. [] Similar to compound 4b, it was identified as a promising drug candidate for Alzheimer's disease due to its positive effects on neurite outgrowth, synaptic activities, and β-amyloid aggregation in vitro. Additionally, it exhibited minimal hERG channel activity and cytochrome P450 activity. []

Relevance: This compound is also structurally related to 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one by sharing the core quinazolin-4-one structure. [] It exhibits variations in substituents at positions 2, 3, and 7 compared to the target compound.

2-(2-(3-(4-([18F]Fluoroethoxy)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]MNI-659, [18F]5)

Compound Description: 2-(2-(3-(4-([18F]Fluoroethoxy)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione is a positron emission tomography (PET) ligand for imaging phosphodiesterase 10A (PDE10A) in the human brain. [, , ] While useful for imaging, it suffers from radiolabeled metabolite accumulation in the brain. []

Relevance: This compound shares the central quinazolin-4-one motif with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one, although it features a complex substituent at the 2-position and a phenyl group at position 3. []

2-(2-(3-(4-([18F]Fluoromethoxy-d2)phenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]9)

Compound Description: This molecule is an improved PET ligand for imaging PDE10A, designed based on the structure of [18F]MNI-659. It exhibits a high binding affinity to PDE10A (Ki = 2.9 nM) and good lipophilicity (log D = 2.2). [] In PET studies, it showed a higher binding potential in the striatum of rat brains compared to [18F]MNI-659, with less contamination from radiolabeled metabolites. []

Relevance: This compound is a derivative of [18F]MNI-659 and consequently retains the core quinazolin-4-one structure present in 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. The main structural difference from [18F]MNI-659 is the replacement of the fluoroethoxy group at the para position of the phenyl ring with a fluoromethoxy-d2 group. []

2-(2-(3-(1-(2-Fluoroethyl)-1H-indazol-6-yl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione (18F-MNI-654)

Compound Description: This is another novel PDE10A PET radiotracer designed for imaging PDE10A in the human brain. [] While it exhibits similar metabolic properties to 18F-MNI-659, its kinetics are much slower. []

Relevance: This compound, like the other PDE10A PET ligands mentioned, shares the quinazolin-4-one core with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. [] Its structure differs by the presence of a 1-(2-fluoroethyl)-1H-indazol-6-yl substituent at the 3-position of the quinazolinone ring and a large substituent at the 2-position. []

4-[N-[7-Bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl]-N-(prop-2-ynyl)amino]-N-(3-pyridylmethyl)benzamide (CB30865)

Compound Description: 4-[N-[7-Bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl]-N-(prop-2-ynyl)amino]-N-(3-pyridylmethyl)benzamide is a potent antitumor agent with high growth-inhibitory activity, believed to act via a folate-independent mechanism. It exhibits unique biochemical characteristics, including a delayed, non-phase-specific cell cycle arrest. []

Relevance: This compound is based on the quinazolin-4-one scaffold, also present in 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. [] It features a complex substitution pattern at the 6-position and a methyl group at the 2-position. []

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

Compound Description: The structure of this compound is described in detail in its associated publication. [] The paper focuses on the crystal structure analysis of this molecule.

Relevance: This compound features a core quinazolin-4-one structure with a nitro group at position 6 and a phenyl group at position 3, sharing similarities with 3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one. Notably, both compounds have a sulfur substituent at the 2-position, although the specific substituents attached to the sulfur differ. []

Properties

CAS Number

926218-64-6

Product Name

3-Methyl-7-nitro-2-sulfanyl-3,4-dihydroquinazolin-4-one

IUPAC Name

3-methyl-7-nitro-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C9H7N3O3S

Molecular Weight

237.23

InChI

InChI=1S/C9H7N3O3S/c1-11-8(13)6-3-2-5(12(14)15)4-7(6)10-9(11)16/h2-4H,1H3,(H,10,16)

InChI Key

WVDQKGQKETYBJM-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])NC1=S

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.